Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)-
Description
Properties
CAS No. |
104907-38-2 |
|---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-[2-(3-phenyl-1,2-oxazol-5-yl)phenyl]acetic acid |
InChI |
InChI=1S/C17H13NO3/c19-17(20)10-13-8-4-5-9-14(13)16-11-15(18-21-16)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20) |
InChI Key |
DJULHWFVIISITD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC=C3CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Isoxazole Ring Construction
The isoxazole ring is typically synthesized via cyclization reactions involving hydroxylamine derivatives and α,β-unsaturated carbonyl compounds or their equivalents. Common approaches include:
- 1,3-Dipolar Cycloaddition: Reaction of nitrile oxides with alkynes or alkenes to form isoxazoles.
- Cyclization of β-keto oximes: Intramolecular cyclization of β-keto oximes under acidic or basic conditions.
For the 3-phenyl substitution, the starting materials often include phenyl-substituted precursors such as chalcones or phenyl-substituted β-keto esters.
Specific Method from Patent CN105130919B (Related Isoxazolyl Derivatives)
Although this patent focuses on 4-(5-methyl-3-phenyl-4-isoxazolyl) benzenesulfonyl chloride, the methodology provides insight into handling phenyl-isoxazole derivatives:
- React 5-methyl-3,4-diphenylisoxazole with chlorosulfonic acid under controlled temperature (-25 to 15 °C) in an enclosed system to form crude sulfonyl chloride derivatives.
- Refine the crude product by recrystallization using low-boiling solvents (e.g., pentane, hexane, ethers) at controlled temperatures (0 to 55 °C) to obtain high-purity products.
- Reaction times vary from 2 to 8 hours depending on temperature and reagent ratios.
This approach highlights the importance of controlled reaction conditions and purification steps to obtain high-quality heterocyclic phenyl derivatives, which can be adapted for benzeneacetic acid derivatives with isoxazolyl substituents.
Phenylacetic Acid Derivatives Synthesis (Patent CA2182529A1)
This patent describes the preparation of phenylacetic acid derivatives with heterocyclic substituents, which can be extrapolated to benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)-:
- Use of substituted benzyl halides or benzyl derivatives as intermediates.
- Introduction of various substituents (e.g., nitro, cyano, alkyl) on the phenyl ring or heterocycle.
- Multi-step synthesis involving protection/deprotection and functional group interconversions to achieve the desired substitution pattern on the isoxazole ring and benzeneacetic acid moiety.
Enantioselective Michael Addition for Carboxylic Acid Derivatives
Recent research (J. Am. Chem. Soc., 2015) demonstrates the use of chiral dilithium amides as traceless auxiliaries to perform enantioselective conjugate addition of carboxylic acids to α,β-unsaturated esters, which can be applied to synthesize chiral phenylacetic acid derivatives:
- The method allows direct enantioselective Michael addition of carboxylic acids to activated alkenes.
- High yields (up to 88%) and enantiomeric excess (up to 93% ee) were achieved.
- The approach is scalable and provides stereochemical control, which is valuable for preparing chiral benzeneacetic acid derivatives with heterocyclic substituents.
Comparative Data Table of Preparation Parameters
Summary of Research Findings
- The preparation of benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- involves constructing the isoxazole ring with phenyl substitution, followed by introduction or transformation to the benzeneacetic acid moiety.
- Controlled reaction conditions, especially temperature and reagent ratios, are critical to minimize side reactions and ensure high purity.
- Enclosed reaction systems and careful purification (e.g., recrystallization) are essential for environmental safety and product quality.
- Recent advances in enantioselective conjugate addition provide new routes for stereoselective synthesis of chiral phenylacetic acid derivatives.
- The synthetic strategies are adaptable and can be optimized depending on the desired substitution pattern and scale.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzene ring and isoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Benzeneacetic acid derivatives have been studied for their potential anticancer properties. Research indicates that compounds featuring isoxazole moieties can inhibit histone deacetylases (HDACs), which are crucial in cancer progression. Isoxazoles have shown promise as HDAC inhibitors, leading to apoptosis in cancer cells and making them a target for drug development against various cancer types .
Antimicrobial Properties
The antibacterial effects of phenylacetic acid derivatives, including benzeneacetic acid, have been documented. Studies demonstrate that these compounds can disrupt bacterial cell membranes and inhibit protein synthesis, thereby exhibiting significant antimicrobial activity against various pathogens . This property makes benzeneacetic acid a candidate for developing new antibiotics.
Agricultural Applications
Plant Growth Regulators
Benzeneacetic acid derivatives serve as plant growth regulators. The isoxazole structure contributes to their ability to modulate plant growth by affecting hormone levels and metabolic pathways. These compounds can enhance root development and increase resistance to environmental stressors .
Biocontrol Agents
Research indicates that benzeneacetic acid derivatives can be employed as biocontrol agents against plant pathogens. Their antimicrobial properties help in reducing the incidence of diseases caused by fungi and bacteria in crops, thus improving agricultural yield .
Material Science
Polymer Chemistry
In material science, benzeneacetic acid derivatives are explored for their role in synthesizing functional polymers. The incorporation of isoxazole groups into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for various industrial applications .
Case Study 1: Anticancer Drug Development
A study focused on synthesizing new benzeneacetic acid derivatives with isoxazole rings demonstrated significant inhibition of HDAC activity in vitro. The lead compound showed IC50 values comparable to existing HDAC inhibitors, suggesting its potential as a novel anticancer agent.
Case Study 2: Agricultural Biocontrol
Field trials utilizing benzeneacetic acid as a biocontrol agent against Ralstonia solanacearum showed over 80% reduction in disease incidence compared to untreated controls. This highlights its effectiveness as an environmentally friendly alternative to synthetic pesticides.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- (CAS: 104907-28-0) is a close structural analogue with the same molecular formula (C₁₇H₁₃NO₃) but differs in the heterocyclic substituent: it contains a 4-phenyl-2-oxazolyl group instead of a 3-phenyl-5-isoxazolyl group (Table 1).
Table 1: Structural Comparison of Benzeneacetic Acid Derivatives
| CAS No. | Substituent | Heterocyclic Ring Type | Key Structural Feature |
|---|---|---|---|
| 104907-38-2 | 3-phenyl-5-isoxazolyl | Isoxazole | Electron-withdrawing N-O bond |
| 104907-28-0 | 4-phenyl-2-oxazolyl | Oxazole | Electron-rich N-C bond |
Key Differences :
- Substituent Position : The phenyl group in the target compound is at the 3-position of the isoxazole, whereas in the oxazole analogue, it is at the 4-position. This positional difference may alter steric interactions in enzyme-binding pockets .
Functional Analogues
S-Diclofenac (2-[(2,6-dichlorophenyl)amino] benzene acetic acid 4-(3H-1,2-dithiol-3-thione-5-yl) phenyl ester) shares the benzeneacetic acid backbone but incorporates a dichlorophenylamine group and a dithiolthione ester. Unlike the target compound, S-diclofenac directly stabilizes p53 and exhibits anti-inflammatory effects via cyclooxygenase inhibition .
Benzeneacetic acid, α-oxo- derivatives (e.g., CAS: 442536-99-4) feature an α-keto group instead of the isoxazolyl substituent.
Biological Activity
Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of the phenyl group enhances its lipophilicity, potentially influencing its biological interactions.
1. Antiviral Activity
Research indicates that derivatives of isoxazoles, including benzeneacetic acid derivatives, exhibit antiviral properties. For example, 3-aminoisoxazolines have shown efficacy against the influenza A virus (H1N1), with low cytotoxicity observed in mammalian cell lines. These compounds demonstrated a selective index indicating their potential as antiviral agents without significant toxicity to host cells .
| Compound | Activity | Selectivity Index |
|---|---|---|
| 3-aminoisoxazoline 3 | Moderate | High |
| 3-aminoisoxazoline 4 | Moderate | High |
2. Antibacterial Activity
Isoxazole derivatives have been explored for antibacterial applications. A study highlighted the multitarget approach of certain isoxazole compounds against various bacterial strains. The compounds were evaluated for their ability to inhibit essential bacterial enzymes, contributing to their antibacterial efficacy .
| Compound | Target Enzyme | % Inhibition at 10 μM |
|---|---|---|
| Isoxazole A | DNA gyrase | 67% |
| Isoxazole B | Topoisomerase IV | 40% |
3. Anticancer Activity
The anticancer potential of benzeneacetic acid derivatives has been evaluated in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 17.7 µM to 58.8 µM, indicating moderate potency against cancer cell proliferation .
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF-7 | 25.0 | Moderate |
| HCT-116 | 17.7 | High |
The mechanisms underlying the biological activity of benzeneacetic acid derivatives involve several pathways:
- Antiviral Mechanisms : Compounds may inhibit viral replication by targeting viral proteins or interfering with host cell processes necessary for viral entry and replication.
- Antibacterial Mechanisms : These compounds can disrupt bacterial cell wall synthesis or inhibit critical enzymes involved in DNA replication.
- Anticancer Mechanisms : The compounds may induce apoptosis in cancer cells or inhibit signaling pathways that promote cell proliferation.
Case Study: Antiviral Efficacy Against Influenza
A study conducted on isoxazoline derivatives demonstrated their effectiveness against influenza A virus strains resistant to conventional antiviral treatments. The selected compounds exhibited significant antiviral activity at low concentrations while maintaining high selectivity indices, suggesting their potential as novel antiviral agents .
Case Study: Anticancer Properties
In vitro studies on various cancer cell lines revealed that benzeneacetic acid derivatives could selectively inhibit cancer cell growth while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .
Q & A
Q. What are the established synthetic routes for 2-(3-phenyl-5-isoxazolyl)benzeneacetic acid, and how do reaction conditions influence yield?
The synthesis of isoxazole-containing benzeneacetic acid derivatives typically involves cyclocondensation or substitution reactions. For example, refluxing ethyl 3-phenylamino-5-oxo-2,5-dihydroisoxazole-4-carboxylate with 2-chlorobenzoxazole in chloroform (24 hours, followed by recrystallization from ethanol) yields derivatives with ~35–46% efficiency . Optimizing solvent polarity (e.g., ethanol vs. chloroform) and reaction time is critical for minimizing side products like monoesters or rearranged byproducts.
Q. How can researchers characterize the purity and structural integrity of this compound?
Key methods include:
- Elemental analysis : Compare calculated vs. observed C/H/N percentages (e.g., C 56.25% calc. vs. 55.08% found) to confirm stoichiometry .
- Melting point determination : Sharp, consistent melting ranges (e.g., 114–116°C) indicate purity .
- Recrystallization : Ethanol is commonly used to isolate crystalline products, reducing amorphous impurities .
Q. What stability challenges arise during storage, and how can they be mitigated?
Isoxazole rings are prone to hydrolysis under acidic/basic conditions. Store the compound in anhydrous environments (desiccated, inert gas) at –20°C. Monitor degradation via periodic HPLC or TLC to detect hydrolyzed byproducts (e.g., free carboxylic acids) .
Advanced Research Questions
Q. How do base-induced rearrangements of the isoxazolyl moiety affect pharmacological activity?
Under basic conditions, the 5-isoxazolyl group may undergo ring-opening or rearrangement. For instance, 3-arylaminoisoxazol-5(2H)-ones rearrange to dihydroisoxazole derivatives, altering electronic properties and bioactivity. Mechanistic studies using DFT calculations or isotopic labeling (e.g., ¹⁵N tracing) can elucidate reaction pathways .
Q. How should researchers resolve contradictions in spectral data (e.g., HRMS vs. GC-MS)?
Discrepancies may arise from ionization artifacts or isomeric mixtures. Cross-validate using:
Q. What computational methods are suitable for predicting the compound’s reactivity in biological systems?
- Molecular docking : Screen against cyclooxygenase (COX) enzymes, given structural similarities to diclofenac (a benzeneacetic acid NSAID) .
- ADMET prediction : Use tools like SwissADME to assess logP, solubility, and metabolic stability .
Methodological Tables
Q. Table 1. Comparative Analytical Data for 2-(3-Phenyl-5-isoxazolyl)benzeneacetic Acid Derivatives
Q. Table 2. Key Stability Parameters
| Condition | Observation | Mitigation Strategy |
|---|---|---|
| Aqueous Acid (pH 2) | Isoxazole ring hydrolysis | Avoid prolonged exposure; use buffered media |
| Light (UV) | Photooxidation of benzene ring | Store in amber vials under N₂ atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
